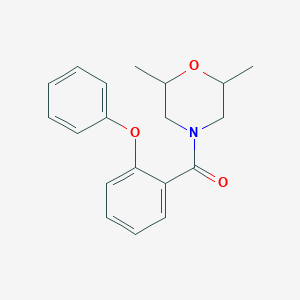![molecular formula C14H22N4O B5145463 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5145463.png)
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide, also known as DMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAH belongs to the class of hydrazides and is synthesized through a multistep process that involves the reaction of piperazine, 2,3-dimethylbenzaldehyde, and hydrazine hydrate.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects through the modulation of various biochemical pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to modulate the activity of neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Furthermore, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Furthermore, this compound exhibits potent therapeutic effects at low concentrations, making it an attractive compound for drug development. However, this compound also has several limitations for lab experiments. This compound is highly toxic and requires careful handling. Furthermore, this compound is not water-soluble, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, epilepsy, and anxiety disorders. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Furthermore, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide is synthesized through a multistep process that involves the reaction of piperazine, 2,3-dimethylbenzaldehyde, and hydrazine hydrate. The first step involves the reaction of piperazine with 2,3-dimethylbenzaldehyde to form 2,3-dimethylphenylpiperazine. This intermediate is then reacted with hydrazine hydrate to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions, including temperature, pH, and reaction time.
Applications De Recherche Scientifique
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide has gained significant attention in scientific research due to its potential therapeutic applications. Several studies have shown that this compound exhibits anticancer, antitumor, and antimicrobial activity. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Furthermore, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-4-3-5-13(12(11)2)18-8-6-17(7-9-18)10-14(19)16-15/h3-5H,6-10,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQCMUAKYQBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)